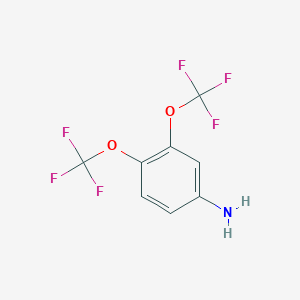

3,4-Bis(trifluoromethoxy)aniline

Description

Academic Significance of Fluorinated Organic Compounds

The introduction of fluorine into organic compounds often leads to remarkable changes in their properties. nih.govresearchgate.net The high electronegativity of fluorine, the second most of all elements, and the strength of the carbon-fluorine bond contribute to the unique characteristics of fluorinated molecules. researchgate.netnih.gov These properties include increased thermal stability, enhanced lipophilicity, and altered electronic effects. nih.govtandfonline.com Consequently, fluorinated organic compounds have garnered significant academic interest, finding applications as research tools and in the development of novel materials. nih.gov For instance, fluorinated liquid crystal monomers are integral components of LCD devices. nih.gov In the realm of medicinal chemistry, approximately 25% of small-molecule drugs currently in clinical use contain fluorine, a testament to the element's ability to enhance bioactivity and metabolic stability. nih.gov

Role of the Trifluoromethoxy (OCF3) Group in Modulating Molecular Reactivity and Electronic Properties

The trifluoromethoxy (-OCF3) group is a powerful modulator of molecular properties, often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity. nih.govontosight.ai This potent inductive effect significantly influences the electron distribution within a molecule, thereby altering its reactivity. nih.gov The -OCF3 group can enhance the electrophilic character of adjacent reaction sites. nih.gov Unlike a simple methoxy (B1213986) group, which is electron-donating, the trifluoromethoxy group is strongly electron-withdrawing, a property that has been harnessed in the design of specialized molecules. nih.gov Furthermore, the presence of the -OCF3 group can influence the preferred conformation of a molecule. For example, while methoxybenzenes tend to adopt a planar conformation, trifluoromethoxybenzenes often exhibit a non-planar arrangement of the -OCF3 group relative to the phenyl ring. nih.gov

Overview of 3,4-Bis(trifluoromethoxy)aniline as a Focus in Contemporary Organic Synthesis and Materials Research

Within the broader class of fluorinated compounds, this compound has emerged as a molecule of significant interest. Its structure, featuring an aniline (B41778) core substituted with two trifluoromethoxy groups, presents a unique combination of functionalities. Aniline and its derivatives are fundamental building blocks in organic synthesis, widely used in the preparation of dyes, polymers, and pharmaceuticals. nih.gov The addition of two -OCF3 groups to the aniline scaffold in a specific regioisomeric arrangement, as seen in this compound, creates a versatile intermediate for the synthesis of more complex molecules with tailored properties. This makes it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials where the specific electronic and steric attributes of the bis(trifluoromethoxy) substitution pattern are desired. nih.govresearchgate.net

Properties

IUPAC Name |

3,4-bis(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO2/c9-7(10,11)16-5-2-1-4(15)3-6(5)17-8(12,13)14/h1-3H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVFCCAXCLPFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OC(F)(F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Bis Trifluoromethoxy Aniline and Analogues

Established Synthetic Pathways to Trifluoromethoxylated Aromatic Amines

The synthesis of trifluoromethoxylated aromatic compounds, including anilines, has historically faced challenges due to the difficulty of introducing the OCF₃ group. Conventional methods often suffer from limited substrate scope or necessitate the use of hazardous reagents. researchgate.net One established, though indirect, pathway involves the trifluoromethylation of phenols, followed by subsequent nitration and reduction steps to yield the corresponding aniline (B41778). Another approach is the transformation of pre-functionalized anilines.

A notable two-step sequence for producing ortho-trifluoromethoxylated aniline derivatives involves the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives, which then undergo an intramolecular OCF₃ migration. nih.govresearchgate.net This protocol is advantageous as it uses bench-stable reagents, demonstrates high functional-group tolerance, and is operationally simple. nih.govresearchgate.net The process starts with the synthesis of an N-aryl-N-hydroxyacetamide, which is then treated with an electrophilic trifluoromethylating agent. jove.comnih.gov The resulting intermediate undergoes a thermally induced migration of the OCF₃ group to the ortho position of the aromatic ring. jove.comnih.gov This migration is proposed to proceed through a heterolytic cleavage of the N-OCF₃ bond, forming a nitrenium ion and a trifluoromethoxide, which then recombine. nih.govresearchgate.net

Advanced Strategies for Introducing Trifluoromethoxy Functionality

Recent advancements have provided more direct and efficient methods for synthesizing trifluoromethoxylated anilines, offering greater control and broader applicability.

Electrophilic trifluoromethylation reagents have become indispensable for the direct introduction of CF₃ groups. Among these, hypervalent iodine(III)-CF₃ reagents, often called Togni reagents, are particularly prominent. wikipedia.orgnih.gov These reagents are stable, accessible, and capable of trifluoromethylating a wide range of nucleophiles, including the oxygen atom of hydroxylamine (B1172632) derivatives to facilitate the synthesis of trifluoromethoxylated anilines. wikipedia.orgrsc.org

A user-friendly protocol for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate demonstrates this approach. nih.gov In this procedure, methyl 4-(N-hydroxyacetamido)benzoate is treated with Togni reagent II in the presence of a catalytic amount of cesium carbonate. nih.gov This step achieves the O-trifluoromethylation. The subsequent intramolecular migration of the OCF₃ group is induced by heating the intermediate in nitromethane, yielding the ortho-trifluoromethoxylated aniline derivative. jove.comnih.gov The development of new hypervalent iodine reagents continues to be an active area of research, aiming to improve reactivity and stability. rsc.orgnih.gov

Table 1: Electrophilic Trifluoromethoxylation of an N-Aryl-N-hydroxyacetamide Derivative

| Reactant | Reagent | Catalyst | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| Methyl 4-(N-hydroxyacetamido)benzoate | Togni Reagent II | Cs₂CO₃ | Chloroform | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | 95% | jove.com |

| Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | Heat (120 °C) | N/A | Nitromethane | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | - | jove.com |

Nucleophilic fluorination is a fundamental method for introducing fluorine into organic molecules, typically involving the displacement of a leaving group by a fluoride (B91410) ion (F⁻) in an Sₙ2 reaction. numberanalytics.com While direct nucleophilic trifluoromethoxylation is challenging, nucleophilic fluorination can be a key step in multi-step sequences to build the trifluoromethoxy group. For instance, the synthesis of fluoroform, a precursor for generating the trifluoromethyl anion, can be achieved through nucleophilic fluorination. rsc.org

The effectiveness of nucleophilic fluorination is often hampered by the low solubility of alkali metal fluorides in organic solvents and the low nucleophilicity of the fluoride ion due to strong solvation. acs.org To overcome these issues, specialized reagents and solvent systems have been developed. Ionic liquids (ILs) have emerged as promising promoters for nucleophilic fluorination reactions. mdpi.com The cations and anions of the IL can interact with the metal fluoride and substrate, facilitating the Sₙ2 process. mdpi.comrsc.org For example, the fluorination of mesylates with potassium fluoride or cesium fluoride is significantly enhanced in the presence of ionic liquids like [bmim][BF₄]. mdpi.com This strategy can be envisioned as part of a longer synthetic route to trifluoromethoxylated compounds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, providing a direct route to substituted anilines. nih.govnih.gov These methods can be adapted to synthesize fluorinated anilines by coupling aryl halides with fluoroalkylamines. nih.govnih.gov This approach is valuable for creating aniline derivatives where the fluoroalkyl group acts as an electron-withdrawing substituent, enhancing metabolic stability. nih.govnih.gov

A key challenge is that fluorinated anilines can be unstable under typical C-N coupling conditions, which often involve high temperatures and strong bases. nih.govnih.gov To address this, milder reaction conditions have been developed. One successful system employs a palladium catalyst derived from AdBippyPhos and [Pd(allyl)Cl]₂ with the weaker base potassium phenoxide (KOPh). nih.gov This system allows for the coupling of various aryl bromides and chlorides with fluoroalkylamines in high yield and with low catalyst loadings. nih.gov The turnover-limiting step in this catalytic cycle is often the reductive elimination to form the C-N bond, influenced by the electron-withdrawing nature of the fluoroalkyl group. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Fluorinated Anilines

| Aryl Halide | Amine | Catalyst System | Base | Yield | Ref |

|---|---|---|---|---|---|

| Aryl Bromides/Chlorides | Fluoroalkylamines | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | High | nih.gov |

| Aryl Halides | N-Sulfinylamines | Palladium / Ligand | - | High | acs.org |

To enhance sustainability and reduce costs associated with transition metals, metal-free and organocatalytic approaches have gained significant attention. Domino reactions, which involve multiple bond-forming events in a single operation without isolating intermediates, are particularly efficient. rsc.orgchemrxiv.org A metal-free, four-step domino process has been developed for the synthesis of functionalized ortho-fluoroanilines from simple acyclic precursors. rsc.orgchemrxiv.orgresearchgate.net This method is atom-efficient, environmentally friendly, and circumvents selectivity issues often encountered in transition-metal-catalyzed fluorinations, achieving yields of up to 80%. rsc.orgchemrxiv.org

Brønsted acidic ionic liquids have also been developed as dual solvent-catalysts for various organic reactions. qub.ac.uknih.gov These ionic liquids, which have an acidic group tethered to the cation, combine the benefits of solid acid catalysts (low volatility, ease of separation) with the high activity of conventional liquid acids. nih.gov Their tunable acidity and unique solvent properties make them suitable for promoting reactions involved in the synthesis of complex molecules, including fluorinated anilines. qub.ac.uk Organocatalysis also extends to reactions using phosphines to generate products with CF₃ quaternary carbon centers. nih.gov

Stereoselective and Regioselective Synthesis Considerations

When synthesizing complex molecules like 3,4-Bis(trifluoromethoxy)aniline analogues, controlling the position (regioselectivity) and spatial arrangement (stereoselectivity) of functional groups is critical.

Regioselectivity is a key challenge in the direct functionalization of aromatic rings. The intramolecular OCF₃ migration strategy discussed earlier is highly regioselective, yielding ortho-trifluoromethoxylated anilines exclusively. nih.govresearchgate.netjove.com The directing effect of existing substituents on the aniline ring is crucial. For other electrophilic or nucleophilic aromatic substitution reactions, the inherent electronic properties of the substituted aniline will dictate the position of further functionalization, which must be carefully considered in a multi-step synthesis.

Stereoselectivity becomes important when a chiral center is present in the molecule, such as in α-trifluoromethyl amines. Significant progress has been made in the catalytic enantioselective synthesis of these compounds. nih.gov Methods include the hydrogenation and transfer hydrogenation of CF₃-substituted imines using chiral catalysts. nih.gov For instance, chiral phosphoric acids can promote the transfer hydrogenation of N-aryl ketimines with high enantioselectivity. nih.gov Additionally, biocatalytic methods using engineered enzymes are emerging as a powerful strategy for the enantioselective synthesis of α-trifluoromethylated amines, offering high yields and excellent enantiomeric ratios under mild conditions. acs.org

Challenges in the Facile Synthesis of Trifluoromethoxylated Aromatic Systems

The introduction of the trifluoromethoxy (OCF₃) group into organic molecules, particularly aromatic systems, is recognized as a significant challenge in synthetic organic chemistry. nih.govnih.gov Despite the desirable properties this moiety imparts to pharmaceuticals, agrochemicals, and materials, the development of efficient, mild, and broadly applicable synthetic methods remains a formidable task. nih.govnih.govnih.govresearchgate.net The difficulties are rooted in both fundamental chemical principles and practical limitations of existing methodologies.

A primary hurdle lies in the inherent chemistry of the trifluoromethoxy group. The formation of the aryl-OCF₃ bond is not as straightforward as for a simple methoxy (B1213986) group. nih.gov Key theoretical challenges include:

Electronic Repulsion: The three highly electronegative fluorine atoms create significant electronic repulsion against an incoming nucleophile, hindering the formation of the oxygen-CF₃ bond. nih.gov

Unstable Transition State: The reaction pathway would involve a transition state with a developing positive charge on the carbon of the CF₃ group (an energetically disfavored CF₃ carbocation-like structure). nih.gov

Charge Inversion: In potential reagents like trifluoroiodomethane (CF₃I), the strong electron-withdrawing nature of the trifluoromethyl moiety inverts the typical electrostatic partial charges, complicating classical nucleophilic substitution patterns. nih.gov

Beyond these theoretical issues, practical challenges pervade many established and developing synthetic routes. Conventional approaches often rely on harsh reaction conditions, such as high temperatures (100–160 °C) and the use of toxic or thermally unstable reagents like hydrogen fluoride or sulfur tetrafluoride. nih.govnih.gov This not only limits the functional group tolerance of the reactions but also poses significant safety and handling concerns.

The quest for better reagents has led to the development of so-called "shelf-stable electrophilic trifluoromethylating reagents," such as those developed by Togni, Umemoto, and Shibata, which have improved stability and reactivity. beilstein-journals.orgnih.govresearchgate.net However, challenges related to reagents and reaction conditions persist. For instance, some protocols require a large excess of expensive reagents, which limits their practicality for large-scale synthesis. nih.gov Early electrophilic reagents could be thermally unstable, necessitating reaction temperatures as low as -90 °C. mdpi.com

Furthermore, the substrate scope of many trifluoromethoxylation methods is limited, with reaction efficiency being highly dependent on the electronic and steric properties of the aromatic precursor. Electron-deficient substrates often result in very low yields, while sterically hindered substrates may fail to react altogether. nih.govmdpi.com Copper-catalyzed systems, for example, show lower reactivity for electron-rich arenes and are much less effective for aryl bromides and chlorides compared to the more reactive aryl iodides. acs.org

Table 1: Substrate-Related Challenges in Aromatic Trifluoromethoxylation

| Substrate Type | Challenge | Reference(s) |

|---|---|---|

| Electron-Deficient Arenes (e.g., nitrobenzene) | Very low product yields, often <5% | nih.gov |

| Electron-Rich Arenes | Decreased reactivity in certain copper-catalyzed protocols | acs.org |

| Aryl Bromides and Chlorides | Significantly lower reactivity compared to aryl iodides in nucleophilic couplings | acs.org |

| Phenols with ortho-Substituents | Reaction failure due to intramolecular hydrogen bonding | mdpi.com |

| Heteroaromatic Substrates (e.g., xanthates) | Often provide only modest yields | mdpi.com |

| Pyridines | Selective C-H trifluoromethoxylation remains a formidable challenge | nih.gov |

Methodological limitations also present significant hurdles. For example, the classical chlorine-fluorine exchange strategy is restricted by the availability of the required trichloromethyl ether precursors. mdpi.com Radical trifluoromethoxylation pathways, while an alternative, can suffer from a lack of regioselectivity, producing mixtures of isomers and often requiring a large excess of the aromatic substrate, which is inefficient and not ideal for large-scale manufacturing. mdpi.com The direct C-H trifluoromethoxylation of arenes, which would be the most atom-economical approach, remains a particularly difficult transformation to achieve with high efficiency and selectivity. nih.gov

Table 2: Limitations of Selected Trifluoromethoxylation Reagents and Methods

| Reagent/Method | Limitation(s) | Reference(s) |

|---|---|---|

| Classical Fluorinating Agents (e.g., HF, SbF₃, SF₄) | Harsh reaction conditions (high temp.), toxicity, poor functional group tolerance | nih.govd-nb.info |

| Early Electrophilic Reagents (e.g., Umemoto's first-gen) | Thermally unstable, requiring cryogenic temperatures (-90 to -100 °C) | mdpi.com |

| Silver-Mediated O-Trifluoromethylation (Qing's protocol) | Requires large excess of expensive reagents (TMSCF₃, Selectfluor®), limiting large-scale practicality | nih.gov |

| Radical Trifluoromethoxylation | Can lead to mixtures of regioisomers; often requires large excess of substrate | mdpi.com |

| Chlorine-Fluorine Exchange | Limited by the availability of trichloromethyl ether intermediates | mdpi.com |

Reactivity and Chemical Transformations of 3,4 Bis Trifluoromethoxy Aniline

Functional Group Chemistry of the Aniline (B41778) Moiety

The chemical behavior of 3,4-bis(trifluoromethoxy)aniline is significantly influenced by the presence of the aniline moiety. The amino group (-NH2) attached to the aromatic ring is a key functional group that dictates a wide range of chemical transformations.

Amidation and Acylation Reactions

The amino group of anilines readily undergoes acylation to form amides. This reaction is a fundamental transformation in organic synthesis. For instance, anilines can be acylated by various agents, including 1,3-diketones, through a C-C bond cleavage mechanism. mdpi.com This lipase-mediated amidation can proceed rapidly in water at room temperature, offering a green and efficient route to amide synthesis. mdpi.com While specific studies on the amidation of this compound are not extensively detailed in the provided results, the general reactivity of anilines suggests its capability to form amides under appropriate conditions. The synthesis of N-trifluoromethyl amides from carboxylic acid halides and esters has also been reported, highlighting the versatility of amidation reactions. nih.gov

Diazotization and Coupling Reactions

Anilines can be converted to diazonium salts through a process called diazotization. This reaction typically involves treating the aniline with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong acid. acs.orgacs.org Diazonium salts are valuable synthetic intermediates that can undergo a variety of coupling reactions. For example, they can be used in the Gomberg-Bachmann aryl-aryl coupling and Sandmeyer iodination reactions. acs.org The diazotization of various anilines has been studied, and while the specific diazotization of this compound is not explicitly mentioned, the general principles of this reaction are well-established for substituted anilines. acs.orgacs.org

Reductive Amination Processes

Reductive amination is a powerful method for the formation of C-N bonds, allowing for the monoalkylation of amines. rsc.org This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to an amine. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The use of H-cube technology has enabled the in situ formation and reduction of the imine, streamlining the process and avoiding the handling of hazardous reducing agents. rsc.org This method has been successfully applied to aniline derivatives, suggesting its potential applicability to this compound. rsc.org

Formation of Schiff Bases and Imines

Anilines readily react with aldehydes and ketones to form Schiff bases, which are a subclass of imines. wikipedia.orgresearchgate.net This condensation reaction involves the nucleophilic addition of the primary amino group to the carbonyl carbon, followed by dehydration. researchgate.net The formation of Schiff bases is a versatile reaction used in the synthesis of various organic compounds and ligands for coordination chemistry. wikipedia.orgresearchgate.net For example, 3,5-bis(trifluoromethyl)aniline (B1329491) has been used to synthesize N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a Schiff base. sigmaaldrich.com This indicates that anilines with trifluoromethyl substituents can effectively participate in Schiff base formation.

Reactivity of the Trifluoromethoxy Substituents

The trifluoromethoxy (-OCF3) group is generally considered to be a stable substituent on an aromatic ring. The strong carbon-fluorine bonds contribute to its inertness under many reaction conditions. acs.org However, the trifluoromethyl group, a related substituent, can undergo nucleophilic attack under specific conditions, suggesting that the reactivity of the trifluoromethoxy group should not be entirely dismissed. acs.orgacs.org The trifluoromethyl group is often considered a pseudohalogen, but its replacement by a nucleophile is not a common reaction. acs.org The electronic properties of the trifluoromethoxy group, being strongly electron-withdrawing, significantly influence the reactivity of the aromatic ring.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Conversely, the presence of strong electron-withdrawing groups facilitates nucleophilic aromatic substitution (SNAr). chemistrysteps.comnih.govlibretexts.org In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. For this to occur, the ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group, to stabilize the intermediate Meisenheimer complex. chemistrysteps.comlibretexts.org While this compound itself does not have a leaving group for a typical SNAr reaction, derivatives of this compound, where the amino group is replaced by a halogen, would be expected to be highly reactive towards nucleophilic attack. tib.eunih.gov The trifluoromethoxy groups would strongly activate the ring for such substitutions.

Cyclization Reactions and Heterocycle Formation

The electron-deficient nature of the aromatic ring in this compound, a consequence of the strong inductive effect of the two trifluoromethoxy substituents, presents unique challenges and opportunities in the synthesis of fused heterocyclic systems. Classical electrophilic aromatic substitution reactions, which are often key steps in heterocycle formation, are generally disfavored on such electron-poor rings. Consequently, the reaction conditions and pathways for cyclization must be carefully considered.

Synthesis of Quinoline (B57606) Derivatives

The synthesis of quinolines from anilines is a cornerstone of heterocyclic chemistry, with several named reactions developed for this purpose, including the Combes, Skraup, and Doebner-von Miller syntheses. These reactions typically involve the condensation of an aniline with a 1,3-dicarbonyl compound (Combes), glycerol (B35011) in the presence of an oxidizing agent (Skraup), or an α,β-unsaturated carbonyl compound (Doebner-von Miller), followed by an acid-catalyzed cyclization and dehydration/oxidation sequence.

The regiochemical outcome of such reactions would also be of significant interest. The electrophilic attack would be directed by the amino group to the ortho position. Given the substitution pattern of this compound, cyclization would lead to the formation of 6,7-bis(trifluoromethoxy)quinoline derivatives. The specific reaction conditions and yields for such transformations with this particular substrate remain an area for further investigation.

Table 1: Potential Quinoline Synthesis Reactions Involving this compound This table is predictive and based on general named reactions, as specific literature for this substrate was not identified.

| Reaction Name | Reagents for this compound | Expected Product Core Structure |

| Combes Synthesis | 1,3-Diketone (e.g., acetylacetone) | 2,4-Dimethyl-6,7-bis(trifluoromethoxy)quinoline |

| Skraup Synthesis | Glycerol, Oxidizing Agent (e.g., nitrobenzene) | 6,7-Bis(trifluoromethoxy)quinoline |

| Doebner-von Miller | α,β-Unsaturated Carbonyl (e.g., crotonaldehyde) | 2-Methyl-6,7-bis(trifluoromethoxy)quinoline |

Formation of Pyrazole (B372694) Derivatives

Pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. A common route starting from an aniline is the Knorr pyrazole synthesis, where the aniline is first converted to a hydrazine derivative, which is then reacted with a β-ketoester. Another approach is the Paal-Knorr synthesis, which utilizes a 1,4-dicarbonyl compound and a primary amine, although this is more commonly used for pyrrole (B145914) synthesis.

To form a pyrazole from this compound, it would first need to be converted to the corresponding hydrazine, 3,4-bis(trifluoromethoxy)phenylhydrazine. This can typically be achieved through diazotization of the aniline followed by reduction. The resulting hydrazine would then be a key intermediate for pyrazole synthesis.

The subsequent reaction of 3,4-bis(trifluoromethoxy)phenylhydrazine with a 1,3-dicarbonyl compound would proceed via a condensation-cyclization mechanism to yield the pyrazole ring. The electron-withdrawing nature of the 3,4-bis(trifluoromethoxy)phenyl group would influence the reactivity of the hydrazine and the properties of the resulting pyrazole. Detailed experimental studies on this specific transformation are needed to establish optimal conditions and characterize the products.

Table 2: Hypothetical Synthesis of Pyrazole Derivatives from this compound This table outlines a potential synthetic route as specific literature was not found.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Hydrazine Formation | This compound | 1. NaNO₂, HCl 2. SnCl₂, HCl | 3,4-Bis(trifluoromethoxy)phenylhydrazine |

| 2. Pyrazole Formation | 3,4-Bis(trifluoromethoxy)phenylhydrazine | 1,3-Diketone (e.g., acetylacetone) | 1-(3,4-Bis(trifluoromethoxy)phenyl)-3,5-dimethyl-1H-pyrazole |

Construction of Tetrazole Scaffolds

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. A common method for their synthesis from anilines involves the formation of an isocyanide or a nitrile, which then undergoes a [3+2] cycloaddition with an azide (B81097) source, such as sodium azide. Another powerful method is the Ugi tetrazole reaction, a one-pot multicomponent reaction involving an amine, a carbonyl compound, an isocyanide, and an azide.

To utilize this compound in tetrazole synthesis, it could serve as the amine component in an Ugi-type reaction. Alternatively, it could be converted to the corresponding isocyanide, 1-isocyano-3,4-bis(trifluoromethoxy)benzene, which could then react with hydrazoic acid or its equivalent. The strong electron-withdrawing trifluoromethoxy groups would likely influence the stability and reactivity of these intermediates.

The direct synthesis of tetrazoles from anilines can also be achieved through diazotization to form a diazonium salt, which can then react with an azide. However, the specific application of these methods to this compound has not been detailed in the available literature, representing an area ripe for exploration.

Polymerization Studies and Derivative Formation

The polymerization of aniline and its derivatives leads to the formation of polyaniline (PANI), a conducting polymer with a wide range of applications. The properties of PANI can be tuned by modifying the aniline monomer with various substituents. The presence of the two trifluoromethoxy groups in this compound is expected to have a profound effect on its polymerization behavior and the properties of the resulting polymer.

The electron-withdrawing nature of the trifluoromethoxy groups would make the aniline monomer more difficult to oxidize, which is the initial step in both chemical and electrochemical polymerization. This would likely require higher oxidation potentials for electropolymerization or stronger chemical oxidants.

Once formed, the resulting poly(this compound) would be expected to exhibit altered electronic and physical properties compared to unsubstituted polyaniline. The trifluoromethoxy groups would increase the polymer's solubility in organic solvents and potentially affect its conductivity and electrochemical stability. The formation of copolymers with aniline or other substituted anilines could offer a strategy to fine-tune these properties.

While specific studies on the polymerization of this compound are not present in the reviewed literature, studies on other fluorinated anilines provide some insights. For instance, the electropolymerization of anilines with trifluoromethyl groups has been shown to yield stable polymer films, although often with lower conductivity than pristine polyaniline.

Table 3: Expected Effects of Trifluoromethoxy Groups on Polyaniline Properties This table is based on general principles of polymer chemistry as specific data for this polymer was not found.

| Property | Effect of 3,4-Bis(trifluoromethoxy) Substitution |

| Oxidation Potential of Monomer | Increased (more difficult to polymerize) |

| Polymer Conductivity | Potentially decreased |

| Solubility in Organic Solvents | Increased |

| Thermal Stability | Potentially enhanced |

| Electrochemical Stability | Potentially altered |

Applications of 3,4 Bis Trifluoromethoxy Aniline As a Chemical Intermediate

Role as a Versatile Building Block in Complex Organic Synthesis

The utility of 3,4-Bis(trifluoromethoxy)aniline as a building block stems from the reactivity of its primary aromatic amine group (-NH₂). This group is a versatile handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. The electron-withdrawing nature of the two trifluoromethoxy substituents modulates the reactivity of the aniline (B41778) ring and the amine group, influencing reaction outcomes and providing access to unique chemical structures.

While related fluorinated anilines are used to synthesize a variety of structures such as Schiff bases and organocatalysts, the primary documented role of this compound is in the construction of highly specialized and complex bioactive molecules. sigmaaldrich.com Its application is particularly notable in coupling reactions that form urea (B33335) and amine linkages, which are fundamental bonds in many pharmaceutical compounds. For example, it is a crucial reactant in the synthesis of advanced therapeutic agents where the bis(trifluoromethoxy)phenyl moiety is a key pharmacophore. google.comepo.org These syntheses underscore its role not just as a simple starting material, but as a key component for introducing specific, property-enhancing fluorinated motifs into sophisticated final products.

Contributions to Materials Science Research

In materials science, the design of novel monomers and functional additives is critical for creating next-generation materials with tailored properties. wikipedia.orgextrica.com The introduction of fluorine can lead to materials with low surface energy, high thermal stability, chemical resistance, and specific optical properties like a low refractive index. While research on this compound itself is specific, the known applications of its chemical relatives highlight its potential in this field. guidechem.comsigmaaldrich.com

Functional polymers are designed with specific characteristics for advanced applications. The amine functionality of this compound allows it to be polymerized or grafted onto polymer backbones. For instance, the related compound 4-(trifluoromethoxy)aniline (B150132) is used to synthesize side-group liquid-crystalline polymethacrylates. sigmaaldrich.com By logical extension, this compound is an attractive candidate monomer for creating new functional polymers. The high fluorine content imparted by two -OCF₃ groups would be expected to significantly enhance properties such as:

Thermal Stability: The strength of the C-F bond contributes to higher decomposition temperatures.

Chemical Resistance: The fluorinated moieties can create a chemically inert surface.

Hydrophobicity: A high density of fluorine atoms leads to low surface energy and water-repellent characteristics.

Advanced coatings are developed to protect surfaces or provide them with new functionalities. Aniline-based compounds have been used to modify polyurethane coatings to improve corrosion resistance. mdpi.com The incorporation of this compound into coating formulations, either as a co-monomer in a polymer resin or as an additive, could offer significant enhancements. The dual trifluoromethoxy groups are expected to create surfaces with a very low coefficient of friction, excellent hydrophobicity (water-repellency), and oleophobicity (oil-repellency), making them suitable for anti-fouling, self-cleaning, and protective applications.

Materials with precisely controlled electronic and optical properties form the basis of modern electronics and photonics. case.edu Fluorinated polymers often exhibit low dielectric constants, making them useful as insulators in microelectronics. Furthermore, their low refractive index is a valuable property for optical applications, including anti-reflective coatings and specialty optical fibers. The mono-substituted analog, 4-(trifluoromethoxy)aniline, is noted as an intermediate for liquid crystal materials. guidechem.com this compound, with its high density of fluorine and polar -OCF₃ groups, is a promising precursor for monomers intended for:

High-Performance Dielectrics: For use in capacitors and as insulating layers in integrated circuits.

Optical Cladding: In fiber optics, where a low refractive index is required.

Advanced Display Technologies: As a component of liquid crystals or organic light-emitting diodes (OLEDs) where electronic properties and stability are critical.

Utilization in Agrochemical Research and Development as Intermediates

The inclusion of trifluoromethoxy groups is a well-established strategy in the design of modern pesticides and herbicides. beilstein-journals.org These groups can increase the metabolic stability of a compound in the field and enhance its ability to penetrate biological membranes, often leading to higher potency. General protocols for synthesizing ortho-trifluoromethoxylated aniline derivatives highlight their utility as building blocks for new agrochemicals. nih.govresearchgate.net

While specific, commercialized pesticides derived directly from this compound are not prominently documented, this intermediate is a valuable scaffold for the research and development of new active ingredients. Its structural framework is analogous to other aniline intermediates that have led to successful commercial products. guidechem.com Researchers in agrochemical synthesis utilize such building blocks to create libraries of novel compounds for screening, aiming to discover next-generation herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.

Precursor in Pharmaceutical Chemistry for Novel Scaffolds and Ligands

The most clearly documented application of this compound is as a specialized precursor in pharmaceutical chemistry. The trifluoromethoxy group is often considered a "super-methoxy" group, as it is a bioisostere of the methoxy (B1213986) group but with significantly different electronic properties and higher lipophilicity, which can be leveraged to optimize drug candidates. nih.govbeilstein-journals.org The use of this compound allows medicinal chemists to introduce a robust, metabolically stable, and highly lipophilic phenyl ring into a target molecule to enhance its interaction with biological targets.

Detailed research findings from patent literature demonstrate its role in creating novel therapeutics:

Soluble Epoxide Hydrolase (sEH) Inhibitors: This compound is a key intermediate in the synthesis of potent inhibitors of soluble epoxide hydrolase, an enzyme implicated in inflammatory and cardiovascular diseases. In one documented synthesis, this compound was reacted to form a urea-linked inhibitor, achieving a yield of 62.7%. google.comgoogle.com

hERG Channel Activators: It is also listed as a starting material for the preparation of polycyclic activators of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. epo.org Activators of this channel are being investigated as a novel class of antiarrhythmic agents to treat cardiac conditions like Long QT syndrome. epo.org

These applications confirm the role of this compound as a high-value intermediate for accessing novel and complex molecular scaffolds in modern drug discovery.

Interactive Data Table: Pharmaceutical Research Applications

| Target Molecule Class | Therapeutic Area | Role of this compound | Source |

|---|---|---|---|

| Urea-based sEH Inhibitors | Anti-inflammatory, Cardiovascular | Key reactant in coupling reaction to form the core structure. | google.comgoogle.com |

| Polycyclic hERG Activators | Cardiac Arrhythmia (Long QT Syndrome) | Starting material for multi-step synthesis of the final compound. | epo.org |

Application in Catalysis Research (e.g., as directing groups, organocatalyst precursors)

A review of the current scientific literature does not provide specific examples or detailed research findings on the application of this compound in catalysis research, either as a directing group or as a precursor for organocatalysts.

Aniline and its derivatives are a significant class of compounds in chemical synthesis and have been explored in the field of catalysis. bath.ac.ukresearchgate.net In many catalytic processes, particularly those involving transition metals, the amino group of aniline can be modified to function as a directing group. bath.ac.ukacs.org This modification allows for the selective functionalization of C-H bonds at positions ortho to the amino group. bath.ac.uk The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby facilitating its activation and subsequent reaction. Various protecting groups for the aniline nitrogen have been successfully employed as directing groups in a range of catalytic transformations.

Furthermore, aniline derivatives can serve as precursors for the synthesis of organocatalysts. mdpi.com Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. Chiral anilines, for instance, can be incorporated into the structure of organocatalysts to induce enantioselectivity in chemical reactions.

Despite the general utility of anilines in catalysis, there is no specific research detailing the use of this compound for these purposes. Its application as a chemical intermediate is documented in patent literature for the synthesis of biologically active compounds. google.comgoogleapis.com However, its potential as a directing group or organocatalyst precursor remains an unexplored area of research according to the available scientific publications.

Spectroscopic and Structural Characterization of 3,4 Bis Trifluoromethoxy Aniline Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in a molecule. epequip.comspectroscopyonline.comthermofisher.com These complementary methods probe the vibrational modes of molecular bonds, providing a unique spectral fingerprint. thermofisher.com In FT-IR, the absorption of infrared radiation is measured, while FT-Raman measures the inelastic scattering of laser light. thermofisher.com

For aniline (B41778) derivatives, characteristic vibrational bands are expected for the N-H and C-N bonds of the amine group, as well as vibrations associated with the aromatic ring and the trifluoromethoxy substituents. The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are found in the 1400-1600 cm⁻¹ range. researchgate.net The strong C-F stretching vibrations of the trifluoromethoxy group are expected to be prominent in the spectra, typically appearing in the 1000-1300 cm⁻¹ region.

The combination of FT-IR and FT-Raman provides a more complete vibrational analysis because some vibrational modes that are weak or inactive in one technique may be strong in the other. spectroscopyonline.com This synergy is particularly useful for the detailed characterization of complex molecules like 3,4-bis(trifluoromethoxy)aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Proton NMR spectra reveal the number and types of hydrogen atoms in a molecule. The chemical shifts of the aromatic protons in this compound derivatives provide insight into the electronic effects of the substituents on the benzene ring. The amino group protons typically appear as a broad signal. chemicalbook.com

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are sensitive to the nature and position of the substituents. The carbons attached to the electron-withdrawing trifluoromethoxy groups are expected to be shifted downfield. chemicalbook.comnih.gov

¹⁹F NMR: Given the presence of two trifluoromethoxy groups, ¹⁹F NMR is a crucial tool for characterizing these molecules. Fluorine-19 is a 100% naturally abundant, spin-active nucleus, making ¹⁹F NMR a highly sensitive technique. biophysics.org The ¹⁹F NMR spectrum will show distinct signals for the fluorine atoms, and their chemical shifts and coupling constants can provide valuable structural information. biophysics.orgspectrabase.com

Interactive Data Table: Representative NMR Data for Aniline Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| 4-Fluoro-3-(trifluoromethyl)aniline | ¹H | 6.941, 6.818, 6.742, 3.72 | CDCl₃ |

| 4-(Trifluoromethoxy)aniline (B150132) | ¹H | unavailable | unavailable |

| 4-(Trifluoromethoxy)aniline | ¹³C | unavailable | unavailable |

| 3-Trifluoromethyl-bis-(trimethylsilyl)-aniline | ¹⁹F | unavailable | unavailable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the substituents on the ring. The amino group and the trifluoromethoxy groups, with their lone pairs of electrons and electron-withdrawing nature, respectively, can affect the energy of these transitions. The solvent in which the spectrum is recorded can also influence the absorption maxima.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). nist.gov This provides the exact molecular weight of the parent ion, confirming the molecular formula.

Furthermore, the fragmentation pattern of the molecular ion provides valuable structural information. The way a molecule breaks apart upon ionization can reveal the nature and connectivity of its constituent parts. For this compound, fragmentation might involve the loss of the trifluoromethoxy groups or parts of the aniline core. Analysis of these fragment ions helps to piece together the structure of the original molecule.

Interactive Data Table: Predicted Collision Cross Section for 3,4-bis(trifluoromethyl)aniline

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 230.03990 | 160.4 |

| [M+Na]⁺ | 252.02184 | 165.4 |

| [M+NH₄]⁺ | 247.06644 | 163.0 |

| [M+K]⁺ | 267.99578 | 161.4 |

| [M-H]⁻ | 228.02534 | 154.4 |

| [M+Na-2H]⁻ | 250.00729 | 161.4 |

| [M]⁺ | 229.03207 | 159.0 |

| [M]⁻ | 229.03317 | 159.0 |

Note: This data is for the structurally similar 3,4-bis(trifluoromethyl)aniline, as specific data for this compound was not available. The table illustrates the type of data obtained from mass spectrometry analysis. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high accuracy.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are a cornerstone of modern chemical research, providing a theoretical framework to predict and understand the behavior of molecules. For derivatives of aniline (B41778), these methods have been successfully used to elucidate a range of properties. rsc.orgresearchgate.net DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable and computationally efficient tool for studying aniline derivatives, balancing accuracy with computational demand. rsc.orgscispace.com

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in 3,4-Bis(trifluoromethoxy)aniline. This process, known as geometry optimization, identifies the lowest energy conformation of the molecule. scispace.com For aniline and its derivatives, a key structural feature is the geometry of the amino (-NH2) group relative to the benzene (B151609) ring. rsc.org

Theoretical calculations on various substituted anilines have shown that the amino group is typically in a near-planar pyramidal form. rsc.org The degree of this pyramidalization and the C-N bond length are influenced by the electronic effects of the substituents on the ring. In this compound, the two trifluoromethoxy (-OCF3) groups are expected to significantly influence the geometry through both inductive and resonance effects.

Conformational analysis would further explore the rotational barriers around the C-O and C-N bonds. The orientation of the trifluoromethyl (-CF3) groups relative to the benzene ring would be a key area of investigation, as different rotational isomers (rotamers) may have distinct energy levels and properties. DFT calculations at levels like B3LYP/6-31G** are standard for this type of analysis. scispace.com

Table 1: Illustrative Geometrical Parameters for Substituted Anilines

This table illustrates the kind of data obtained from geometry optimization studies on aniline derivatives. Note that these are representative values and not specific to this compound, for which specific experimental or calculated data is not available.

| Parameter | Aniline (Calculated) | p-Fluoroaniline (Calculated) | p-Nitroaniline (Calculated) |

| C-N Bond Length (Å) | ~1.40 | ~1.39 | ~1.37 |

| C-C Bond Length (Å, avg.) | ~1.39 | ~1.39 | ~1.40 |

| Amino Group Out-of-Plane Angle (θ) | ~5-10° | ~4-8° | ~1-3° |

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These calculations not only confirm that the optimized structure is a true energy minimum but also provide a theoretical spectrum that can be compared with experimental data. rsc.org The frequencies and intensities of vibrational modes are highly sensitive to the molecular structure and the nature of the chemical bonds. nih.gov

For this compound, key vibrational modes would include:

N-H stretching vibrations of the amino group.

C-N stretching vibration.

Aromatic C-H and C-C stretching vibrations.

Vibrations associated with the C-O-C linkage of the trifluoromethoxy group.

Strong C-F stretching vibrations from the trifluoromethyl groups.

The electron-withdrawing nature of the -OCF3 groups would be expected to shift the frequencies of the N-H and C-N stretching modes compared to unsubstituted aniline.

The electronic properties of a molecule are governed by its molecular orbitals. sciencepublishinggroup.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions. thaiscience.info The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. aimspress.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions. ntu.edu.iq

Table 2: Representative Frontier Orbital Energies (eV) for Aniline Derivatives

This table provides example data for HOMO, LUMO, and energy gaps calculated for different aniline derivatives, illustrating the effect of substituents.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Aniline | ~ -5.5 | ~ 0.5 | ~ 6.0 |

| p-Nitroaniline | ~ -6.2 | ~ -1.5 | ~ 4.7 |

| p-Aminoaniline | ~ -4.9 | ~ 0.2 | ~ 5.1 |

Note: These are illustrative values. Actual values depend on the specific computational method and basis set used. thaiscience.info

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of molecules. mdpi.com It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of a molecule. nih.gov

Negative Potential Regions (Red/Yellow): These areas are electron-rich and indicate favorable sites for electrophilic attack (attack by electron-seeking species). For aniline derivatives, the most negative potential is typically found near the nitrogen atom's lone pair and above the π-system of the aromatic ring. cdnsciencepub.comresearchgate.net

Positive Potential Regions (Blue): These areas are electron-poor, often due to the presence of hydrogen atoms or strongly electron-withdrawing groups, and are susceptible to nucleophilic attack (attack by electron-rich species). journaleras.com

For this compound, the MEP surface would show a negative potential around the nitrogen atom. However, the strong electron-withdrawing -OCF3 groups would significantly pull electron density from the aromatic ring, making the ring less negative (or more positive) than in unsubstituted aniline. journaleras.com The fluorine atoms of the -CF3 groups would create regions of negative potential, while the hydrogen atoms of the amino group and the ring would be associated with positive potential. mdpi.comnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and charge delocalization within a molecule. rsc.org It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

A key interaction in aniline derivatives is the delocalization of the nitrogen lone pair electrons (a filled non-bonding orbital) into the antibonding π* orbitals of the benzene ring. rsc.org This interaction, denoted as n(N) → π*(C-C), stabilizes the molecule and is a measure of the resonance effect.

In this compound, the electron-withdrawing -OCF3 groups would influence this delocalization. NBO analysis would quantify the natural charge on each atom, revealing the extent of electron withdrawal from the ring and the amino group. This analysis provides deeper insight into the electronic effects that govern the molecule's geometry and reactivity. researchgate.net

Mechanistic Investigations of Chemical Reactions

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. It allows researchers to map out the entire reaction pathway, including transition states and intermediates, providing a detailed understanding of how a reaction proceeds. nih.gov

While specific computationally studied reactions involving this compound are not prominently documented, theoretical methods could be applied to understand its role in various transformations. For example, in reactions like electrophilic aromatic substitution, N-acylation, or diazotization, DFT calculations could:

Model Reactant and Product Structures: Optimize the geometries of all species involved. scispace.com

Locate Transition States: Identify the highest energy point along the reaction coordinate, which determines the reaction's activation energy. nih.gov

Elucidate Reaction Pathways: Compare different possible mechanisms to determine the most plausible route. For instance, in a reaction involving an aniline derivative, calculations can distinguish between different pathways for bond formation and breaking. nih.govresearchgate.net

Recent studies have used DFT to explore the trifluoromethylarylation of alkenes using anilines, highlighting how computational analysis can reveal the subtle interactions governing reactivity and selectivity. nih.gov Similar approaches could be used to predict how this compound would behave in known aniline reactions or to design new synthetic methodologies.

Thermodynamic Properties Prediction and Analysis

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computationally predicted thermodynamic property data for this compound. While general methodologies for the prediction of thermodynamic properties of complex fluids and crystalline solids are well-established, including techniques based on density functional theory (DFT) and calorimetric measurements, specific values for parameters such as heat capacity, enthalpy, entropy, and Gibbs free energy for this particular compound are not publicly available at this time.

Theoretical studies on related compounds, such as those containing trifluoromethyl groups, often employ computational methods to predict thermodynamic behavior. These studies typically involve calculating standard thermodynamic functions like heat capacity (C°p(T)), enthalpy [H°(T) − H°(0)], entropy (S°(T)), and Gibbs free energy [G°(T) − H°(0)] across a range of temperatures. However, without a dedicated study on this compound, any discussion on its specific thermodynamic properties would be purely speculative.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

While specific studies on the intermolecular interactions of this compound using techniques like Hirshfeld surface analysis are not available in the reviewed literature, the methodology is widely applied to understand the supramolecular assembly of related organic crystalline materials, including aniline derivatives containing fluorinated groups. nih.govacs.org Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal, providing insights into how molecules are packed and the nature of the forces holding them together. nih.govacs.orgnih.gov

The analysis involves mapping the electron distribution of a molecule within a crystal to its surface. The Hirshfeld surface is partitioned into regions based on the types of intermolecular contacts, and these are visualized to identify and analyze the interactions. Key graphical representations used in this analysis include:

d_norm surfaces: These surfaces are mapped with the normalized contact distance (d_norm), which helps in identifying regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions, while blue regions represent weaker or longer-range contacts. nih.gov

For a molecule like this compound, several types of intermolecular interactions would be expected to play a role in its crystal packing. Based on studies of analogous compounds, these would likely include: nih.govacs.orgnih.gov

Hydrogen Bonds: The amine (-NH2) group can act as a hydrogen bond donor, forming N-H···O or N-H···F interactions with the trifluoromethoxy groups of neighboring molecules.

Halogen Bonds: The fluorine atoms of the trifluoromethoxy groups could participate in F···F, C-H···F, or other halogen-related interactions.

π-π Stacking: The aromatic phenyl ring could engage in π-π stacking interactions with adjacent rings.

A hypothetical Hirshfeld surface analysis of this compound would likely reveal a complex interplay of these forces. The 2D fingerprint plot would be expected to show significant contributions from H···H, C···H/H···C, O···H/H···O, and F···H/H···F contacts, with the relative percentages indicating the dominant interactions in the crystal structure. The analysis of related Schiff base compounds derived from trifluoromethyl anilines has shown the importance of such interactions in stabilizing the crystal packing. nih.govacs.org

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Protocols

The future of chemical synthesis for compounds like 3,4-bis(trifluoromethoxy)aniline lies in the development of environmentally benign and efficient protocols. Traditional methods for introducing trifluoromethoxy groups often involve harsh reagents and produce significant waste. nih.govnih.gov Green chemistry principles are now guiding research towards more sustainable alternatives.

Key areas of focus include:

Catalytic Methods: The development of catalytic systems, particularly those using earth-abundant metals or even metal-free approaches, is a high priority. nih.govresearchgate.net These methods aim to reduce the stoichiometric use of toxic reagents and improve atom economy. For instance, recent advancements in photoredox catalysis have shown promise for the trifluoromethoxylation of aromatic systems under mild conditions. nih.gov

Alternative Solvents: Research is moving away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids. These solvents can offer improved safety profiles and easier product separation.

Energy Efficiency: Microwave-assisted and flow chemistry techniques are being explored to reduce reaction times and energy consumption. researchgate.net These methods can also lead to higher yields and better process control.

One notable trend is the exploration of metal-free amination reactions, which could provide a more sustainable route to trifluoromethylated anilines in general. rsc.org

Exploration of Novel Reactivity Patterns and Catalytic Applications

The electron-withdrawing nature of the two trifluoromethoxy groups on the aniline (B41778) ring of this compound significantly influences its reactivity. Future research will delve deeper into understanding and exploiting these electronic effects to uncover novel chemical transformations.

Emerging research directions include:

New Bond Formations: Investigating the participation of the aniline functionality in novel C-N, C-O, and C-C bond-forming reactions is a key area. The unique electronic environment could enable previously inaccessible transformations.

Catalyst Development: The trifluoromethoxylated aniline core could serve as a ligand scaffold for new transition metal catalysts. researchgate.net The electronic properties of the ligand can be fine-tuned by the OCF3 groups, potentially leading to catalysts with enhanced activity and selectivity for a variety of organic reactions.

Dearomatization Reactions: Visible-light-mediated energy transfer (EnT) photocatalysis is a burgeoning field that enables the dearomatization of heteroarenes. acs.org Exploring such reactions with this compound could lead to the synthesis of complex, three-dimensional molecules with potential biological activity. acs.org

Integration with Flow Chemistry and Automated Synthesis

To meet the demands of modern chemical research and manufacturing, the synthesis of this compound and its derivatives is poised for integration with advanced technologies like flow chemistry and automated synthesis platforms.

The advantages of this integration include:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety and reproducibility, especially for highly exothermic or hazardous reactions.

Increased Efficiency and Scalability: Continuous processing in flow systems can significantly increase throughput and facilitate seamless scaling from laboratory to industrial production.

Data-Rich Experimentation: Automated platforms can perform a large number of experiments in a short time, generating vast amounts of data that can be used to rapidly optimize reaction conditions and discover new reactivity.

Advanced Material Design Incorporating Trifluoromethoxylated Scaffolds

The incorporation of trifluoromethoxy groups can dramatically alter the properties of organic materials. nih.govnih.gov The unique combination of high electronegativity and lipophilicity of the OCF3 group makes this compound an attractive building block for the design of advanced materials with tailored properties. nih.gov

Future research in this area will likely focus on:

Polymers and Liquid Crystals: The introduction of the this compound moiety into polymer backbones or liquid crystal structures could lead to materials with enhanced thermal stability, specific electronic properties, or unique self-assembly behaviors. Trifluoroaniline derivatives are already used in the synthesis of liquid crystal compounds. google.com

Organic Electronics: The electron-withdrawing nature of the trifluoromethoxy groups can be exploited to tune the electronic properties of organic semiconductors, potentially leading to more efficient organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. ossila.com

Porous Materials: The rigid and well-defined structure of the aniline derivative could be used to construct porous organic frameworks (POFs) or covalent organic frameworks (COFs) with high surface areas and specific host-guest binding properties. researchgate.netnih.gov These materials have potential applications in gas storage, separation, and catalysis.

Table 1: Potential Applications of Trifluoromethoxylated Scaffolds in Advanced Materials

| Material Type | Potential Properties and Applications |

| Polymers | Enhanced thermal stability, chemical resistance, and specific dielectric properties for use in high-performance plastics and coatings. |

| Liquid Crystals | Modified mesophase behavior and electro-optical properties for advanced display technologies. google.com |

| Organic Electronics | Tunable HOMO/LUMO energy levels for improved charge transport and efficiency in OLEDs and OPVs. ossila.com |

| Porous Frameworks | High surface area and selective adsorption for applications in gas separation, storage, and heterogeneous catalysis. researchgate.netnih.gov |

Computational Design and Prediction of Novel Derivatives

In recent years, computational chemistry and machine learning have become indispensable tools in chemical research. medrxiv.orgnih.govnih.gov These methods will play a crucial role in accelerating the discovery and development of new derivatives of this compound with desired properties.

Key applications of computational tools include:

Predictive Modeling: Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the biological activity, physicochemical properties, and material characteristics of novel derivatives before their synthesis. medrxiv.orgnih.gov

Virtual Screening: Large virtual libraries of this compound derivatives can be screened computationally to identify candidates with high potential for specific applications, such as drug discovery or materials science. nih.gov

Reaction Prediction: Machine learning models can be trained to predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes to new and complex molecules. nih.gov

Understanding Reaction Mechanisms: Computational methods can provide detailed insights into reaction mechanisms, helping chemists to understand the factors that control reactivity and selectivity.

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of the this compound scaffold.

Q & A

Q. Basic Safety Guidelines

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as trifluoromethoxy groups may release toxic HF upon decomposition .

- Storage : Keep in amber glass bottles at 2–8°C, away from oxidizers and strong acids .

- Emergency measures : Immediate rinsing with eye wash (15 minutes) or safety showers for skin exposure .

How does the trifluoromethoxy group influence electrophilic substitution patterns in this compound?

Advanced Mechanistic Insight

The trifluoromethoxy (-OCF) group is a strong para-directing substituent due to its electron-withdrawing nature. For example, nitration of N-acetyl-4-(trifluoromethoxy)aniline occurs meta to the -NHCOCH group and ortho to -OCF, with >90% regioselectivity . In this compound, steric hindrance between adjacent -OCF groups may further modulate reactivity. Computational studies (DFT) are recommended to map charge distribution and predict substitution sites.

What strategies optimize structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced SAR Methodology

- Substituent variation : Replace -OCF with -CF or -SOR to assess electronic effects on bioactivity .

- Pharmacophore mapping : Use X-ray crystallography or docking simulations to identify binding interactions (e.g., urea derivatives in sulfonylurea receptors) .

- In-vitro assays : Test derivatives against target enzymes (e.g., kinases) with IC measurements to correlate substituent effects with potency .

How should researchers resolve contradictions in reported synthesis yields or spectroscopic data?

Q. Advanced Data Reconciliation

- Reproducibility checks : Replicate methods under strict conditions (e.g., anhydrous acetonitrile for sulfonylurea synthesis) .

- Cross-validation : Compare -NMR data with NIST standards to confirm chemical shifts .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated intermediates) that may skew yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.